Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate
Description
Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate is a heterocyclic compound featuring a fused benzimidazo-oxazepine core with a methyl ester group at position 10. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug discovery, particularly as a building block for kinase inhibitors targeting pathways such as PI3K/AKT/mTOR . The compound’s structure allows for diverse substitutions at positions 2, 9, and 10, enabling fine-tuning of pharmacological properties.
Properties
IUPAC Name |
methyl 5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-13(16)9-2-3-11-10(8-9)12-14-4-5-15(12)6-7-18-11/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNZANAJXIKTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCN3C2=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168400 | |
| Record name | Methyl 5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282516-42-0 | |
| Record name | Methyl 5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1282516-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C13H12N2O3
- Molar Mass : 244.25 g/mol
- CAS Number : 1282516-55-5
The compound has been primarily studied for its role as a selective inhibitor of phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cell signaling related to growth and proliferation. The inhibition of PI3K is particularly relevant in cancer therapy as it can lead to reduced tumor growth and increased apoptosis in cancer cells.
Biological Activity
-
Antitumor Activity :
- Research indicates that derivatives of 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine exhibit significant antiproliferative effects against various human tumor cell lines. One study reported that a specific derivative showed an IC50 value of 0.016 μM for PI3Kα, indicating a substantial increase in potency compared to the known inhibitor LY294002 .
- Selective Inhibition :
Study 1: Evaluation of Antiproliferative Effects
In a study conducted by Yin et al., twenty-eight derivatives were synthesized and evaluated for their biological activity as PI3K inhibitors. The results indicated that most compounds exhibited better antiproliferative activities than LY294002 across four human tumor cell lines. Notably, compound 25 was highlighted for its potent and selective activity against PI3Kα .
| Compound | Target | IC50 (μM) | Comparison to LY294002 |
|---|---|---|---|
| Compound 25 | PI3Kα | 0.016 | ~30-fold more potent |
| Compound 25 | PI3Kβ | - | ~11-fold more potent |
Study 2: Mechanistic Insights into Antitumor Activity
Another study focused on the mechanism of action behind the antitumor effects of these compounds. It was found that the inhibition of the PI3K pathway led to decreased phosphorylation of AKT, a downstream effector involved in cell survival and proliferation. This pathway's modulation is critical for inducing apoptosis in cancer cells .
Scientific Research Applications
Pharmacological Applications
The compound is primarily recognized for its potential therapeutic applications. The following are notable areas of research:
-
Antitumor Activity
- Recent studies have demonstrated that derivatives of the compound exhibit significant antiproliferative effects against various human tumor cell lines. For instance, a related compound was shown to selectively inhibit PI3Kα with an IC50 value of 0.016 μM, outperforming existing inhibitors like LY294002 by approximately 30-fold . Such findings suggest the potential for developing new cancer therapies targeting specific pathways involved in tumor growth.
-
Neurological Disorders
- The compound's structural similarities to benzodiazepines indicate potential anxiolytic properties. Benzodiazepines are widely used for treating anxiety disorders due to their ability to modulate GABA receptors . Research into the compound's effects on these receptors could lead to novel treatments for anxiety and related conditions.
-
Anti-inflammatory Effects
- Some derivatives of the compound have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit inflammatory mediators, making them candidates for further development in treating chronic inflammatory diseases.
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate involves various chemical reactions that modify its structure to enhance biological activity. For example:
- Tricyclic Variants : Research has focused on synthesizing tricyclic derivatives that may exhibit improved pharmacological profiles compared to the parent compound .
- Structural Modifications : Alterations in the molecular structure have been shown to affect the compound's interaction with biological targets, leading to enhanced potency and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and biological activities.
Substituent Variations and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Properties/Applications | References |
|---|---|---|---|---|---|
| Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate | COOCH₃ (C-10) | C₁₄H₁₃N₂O₃ | 263.27 g/mol | Intermediate for kinase inhibitors | [10, 15] |
| Methyl 2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate | I (C-2), COOCH₃ (C-10) | C₁₄H₁₂IN₂O₃ | 390.17 g/mol | Cross-coupling precursor | [10, 15] |
| 10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine | Br (C-10), F (C-9) | C₁₁H₈BrFN₂O | 283.10 g/mol | Synthetic intermediate for PI3K inhibitors | [13] |
| 9-Methoxy-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine | OCH₃ (C-9) | C₁₂H₁₂N₂O₂ | 216.24 g/mol | Lipophilicity enhancement | [14] |
| GDC-0077 (Inavolisib) | Difluoromethyl-oxazolidinone (C-2), NHCOCH₃ (C-9) | C₁₈H₁₉F₂N₅O₄ | 407.37 g/mol | Potent PI3Kα inhibitor (IC₅₀ = 0.03 nM) | [12, 16, 17] |
Key Observations:
- Halogenated Derivatives (C-9/C-10): Bromo and fluoro substituents () improve metabolic stability and electronic properties, critical for binding to kinase active sites.
- Methoxy Group (C-9): Increases lipophilicity (logP) compared to the parent compound, which may enhance membrane permeability .
- GDC-0077: The difluoromethyl-oxazolidinone and acetamide groups () confer high selectivity for PI3Kα, with nanomolar potency and improved pharmacokinetics.
Q & A
Q. What are the common synthetic routes for Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate, and what parameters critically influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Condensation : Formation of the imidazole ring via copper-catalyzed coupling (e.g., Sonogashira reaction for alkyne intermediates) .
- Cyclization : Ring closure under acidic or basic conditions to form the oxazepine moiety .
- Esterification : Introduction of the methyl carboxylate group using methyl chloroformate or diazomethane .
Q. Key optimization parameters :
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
- Catalyst selection : Palladium/copper catalysts improve coupling reaction yields (e.g., 70–85% yield reported) .
Q. Example synthetic pathway :
| Step | Reaction Type | Conditions | Yield Range |
|---|---|---|---|
| 1 | Imidazole formation | CuI, Pd(PPh₃)₄, DMF, 80°C | 65–75% |
| 2 | Oxazepine cyclization | K₂CO₃, MeOH, reflux | 70–80% |
| 3 | Esterification | CH₃COCl, pyridine, 0°C | 85–90% |
Q. Which spectroscopic and chromatographic methods are employed for structural characterization, and what key spectral markers distinguish it from analogs?
Primary techniques :
- ¹H/¹³C NMR : Distinct signals include:
- Imidazole protons: δ 7.8–8.2 ppm (doublet for H-2 and H-9) .
- Oxazepine methylene: δ 4.1–4.3 ppm (multiplet for –O–CH₂–) .
- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ at m/z 386.09 (C₁₆H₁₃IN₂O₃) .
- HPLC : Retention time ~12.3 min (C18 column, 70:30 MeOH:H₂O) .
Q. Distinguishing features vs. analogs :
- Fluorine substitution : ¹⁹F NMR δ -120 to -125 ppm (absent in non-fluorinated derivatives) .
- Iodine presence : X-ray crystallography confirms planar geometry at the iodinated C2 position .
Advanced Research Questions
Q. How do halogen substitutions at positions 2 and 9 impact the compound’s inhibitory activity against PI3K isoforms, and what molecular modeling approaches validate these structure-activity relationships (SAR)?
Biological impact :
Q. Methodological validation :
Q. SAR comparison :
| Derivative | C2 Substituent | C9 Substituent | PI3Kα IC₅₀ (nM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|
| Target compound | Iodo | Methyl carboxylate | 12 | 4.8 |
| Analog A | Bromo | H | 45 | 2.1 |
| GDC-0032 | Triazole | H | 8.5 | 3.6 |
Q. What experimental strategies are recommended to resolve contradictions between in vitro IC₅₀ values and in vivo tumor regression efficacy?
Common discrepancies :
- In vitro vs. in vivo potency : E.g., IC₅₀ = 12 nM (cell-free assay) vs. 50% tumor regression at 10 mg/kg in xenografts .
Q. Resolution strategies :
Pharmacokinetic profiling :
- Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) .
- Assess blood-brain barrier penetration via LC-MS/MS (logP = 2.8 suggests moderate CNS availability) .
Tumor microenvironment analysis :
- Use PDX models to evaluate hypoxia-induced PI3K pathway activation (e.g., HIF-1α overexpression reduces efficacy) .
Combinatorial studies :
- Synergy testing with 5-FU (Chou-Talalay method): CI < 0.3 indicates potentiation .
Q. Example experimental design :
| Assay Type | Endpoint | Key Parameter | Outcome |
|---|---|---|---|
| Cell-free PI3Kα | IC₅₀ | ATP competition | 12 nM |
| Orthotopic xenograft | Tumor volume | Dose-response (10 mg/kg) | 50% reduction |
| Metabolite profiling | Plasma [drug] | AUC₀–24h = 480 ng·h/mL |
Q. What computational and biochemical methods elucidate the compound’s selectivity for PI3Kα over β/γ/δ isoforms?
Approaches :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
